![molecular formula C9H17NO B13192888 {2-Aminobicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B13192888.png)
{2-Aminobicyclo[2.2.2]octan-2-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-Aminobicyclo[2.2.2]octan-2-yl}methanol is a bicyclic amine with a hydroxyl group attached to the carbon atom. This compound is known for its unique structure, which includes a bicyclo[2.2.2]octane framework. It is often used in various chemical and pharmaceutical applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-Aminobicyclo[2.2.2]octan-2-yl}methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of 2-aminobicyclo[2.2.2]octan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes use metal catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone or aldehyde precursor under hydrogen gas pressure. This method is efficient and scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
{2-Aminobicyclo[2.2.2]octan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-aminobicyclo[2.2.2]octan-2-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
{2-Aminobicyclo[2.2.2]octan-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {2-Aminobicyclo[2.2.2]octan-2-yl}methanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
{2-Aminobicyclo[2.2.2]octan-2-one}: A ketone derivative with similar structural features.
{2-Hydroxybicyclo[2.2.2]octane}: A hydroxyl derivative without the amino group.
{2-Aminobicyclo[2.2.2]octane}: A compound lacking the hydroxyl group.
Uniqueness
{2-Aminobicyclo[2.2.2]octan-2-yl}methanol is unique due to the presence of both an amino and a hydroxyl group on the bicyclo[2.2.2]octane framework. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
(2-amino-2-bicyclo[2.2.2]octanyl)methanol |
InChI |
InChI=1S/C9H17NO/c10-9(6-11)5-7-1-3-8(9)4-2-7/h7-8,11H,1-6,10H2 |
Clé InChI |
HALAUARFMFIWQS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1CC2(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanol](/img/structure/B13192809.png)
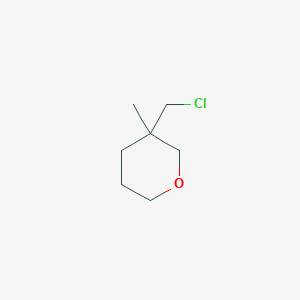
![5'-Methyl-1',2'-dihydrospiro[cyclobutane-1,3'-indole]](/img/structure/B13192817.png)
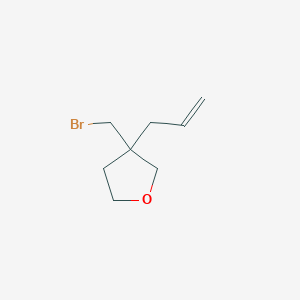

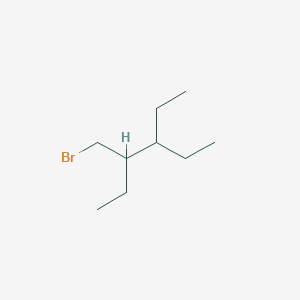
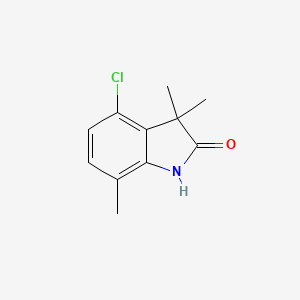
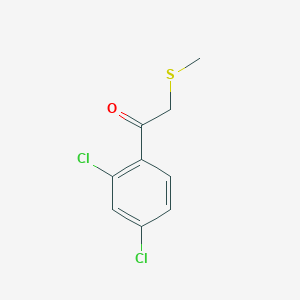
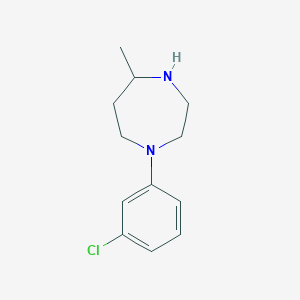
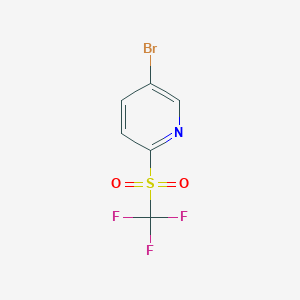
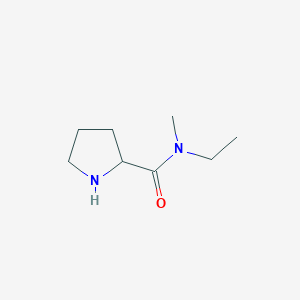
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13192901.png)

